molecular formula C6H3BrClNO4S B2393296 2-bromo-6-nitrobenzenesulfonyl chloride CAS No. 1261675-40-4

2-bromo-6-nitrobenzenesulfonyl chloride

Cat. No.: B2393296
CAS No.: 1261675-40-4
M. Wt: 300.51
InChI Key: FLHVEOZHKOGSBE-UHFFFAOYSA-N
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Description

2-bromo-6-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrClNO4S and a molecular weight of 300.52 g/mol . This compound is known for its reactivity and is used in various chemical reactions and applications.

Safety and Hazards

2-Bromo-6-nitrobenzenesulphonyl chloride is classified as a dangerous substance. It has the signal word “Danger” and is associated with Hazard Statements H314, indicating that it causes severe skin burns and eye damage . In case of contact with the eyes or skin, it is advised to immediately flush with large amounts of water and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-nitrobenzenesulfonyl chloride typically involves the nitration of 2-bromobenzenesulphonyl chloride. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-nitrobenzenesulphonyl chloride
  • 2-Fluoro-6-nitrobenzenesulphonyl chloride
  • 2-Iodo-6-nitrobenzenesulphonyl chloride

Comparison

2-bromo-6-nitrobenzenesulfonyl chloride is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group is larger and less electronegative than the fluoro and chloro groups, which affects the compound’s reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

2-bromo-6-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHVEOZHKOGSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261675-40-4
Record name 2-Bromo-6-nitrobenzenesulphonyl chloride
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